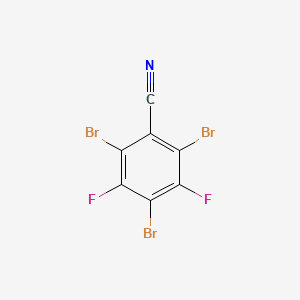

2,4,6-Tribromo-3,5-difluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromo-3,5-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Br3F2N/c8-3-2(1-13)4(9)7(12)5(10)6(3)11 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPZRWDNSAKHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Br)F)Br)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Br3F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4,6 Tribromo 3,5 Difluorobenzonitrile

Advanced Synthetic Pathways to 2,4,6-Tribromo-3,5-difluorobenzonitrile

The construction of a complex molecule such as this compound, which features a dense arrangement of five substituents on a benzene (B151609) ring, necessitates sophisticated synthetic strategies. These approaches often involve either building the substitution pattern around a pre-existing core or introducing the key functional groups in a carefully orchestrated sequence.

Multistep Synthesis Strategies from Readily Available Precursors

One logical approach begins with a difluorinated precursor, such as 3,5-difluoroaniline. The amino group (-NH₂) in this starting material is a powerful activating group and directs incoming electrophiles to the ortho and para positions. A subsequent bromination reaction would therefore be expected to regioselectively add bromine atoms to the 2, 4, and 6 positions, yielding 2,4,6-tribromo-3,5-difluoroaniline. The final step would involve the conversion of the amino group into a nitrile. This can be achieved through the Sandmeyer reaction, which involves diazotization of the amine with a nitrite (B80452) source (like NaNO₂) in the presence of acid, followed by treatment with a copper(I) cyanide salt. wikipedia.orgorganic-chemistry.orgbyjus.com

An alternative strategy would start with the commercially available 3,5-difluorobenzonitrile (B1349092). This pathway would rely on the direct bromination of the benzonitrile (B105546) scaffold to introduce the three bromine atoms at the 2, 4, and 6 positions. The feasibility of this route is dependent on the directing effects of the existing fluorine and nitrile substituents.

Regioselective and Stereoselective Halogenation Techniques for Benzonitrile Scaffolds

The successful synthesis of this compound via direct halogenation hinges on the directing effects of the substituents on the benzonitrile ring. In the case of 3,5-difluorobenzonitrile, the substituents dictate the position of incoming electrophiles, such as Br⁺ from a bromine source.

Both the fluorine atoms and the nitrile group (-C≡N) are electron-withdrawing and deactivating towards electrophilic aromatic substitution. libretexts.org However, their directing effects differ. The nitrile group is a meta-director. The fluorine atoms, like other halogens, are also deactivating but are considered ortho-, para-directors due to the ability of their lone pairs to donate electron density and stabilize the intermediate sigma complex through resonance. libretexts.orglibretexts.orgyoutube.com

When considering 3,5-difluorobenzonitrile, the positions ortho and para to the fluorine atoms are the 2, 4, and 6 positions. The positions meta to the nitrile group are also the 2, 4, and 6 positions (as the nitrile is at C1, and the fluorines are at C3 and C5). Therefore, the directing effects of both the fluorine atoms and the nitrile group converge, strongly favoring the substitution of incoming electrophiles at the 2, 4, and 6 positions. This alignment of directing effects suggests that the direct tribromination of 3,5-difluorobenzonitrile is a viable regioselective strategy.

Introduction of the Nitrile Functional Group into Polyhalogenated Aromatics

Introducing a nitrile group onto a heavily substituted aromatic ring is a critical transformation in organic synthesis. Several methods are available for this purpose.

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into an aryl nitrile. wikipedia.orgnih.gov This reaction proceeds through an aryl diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically provided by copper(I) cyanide. wikipedia.orgbyjus.com This method is particularly useful as it allows for the powerful ortho-, para-directing amino group to be used to guide halogenation steps before it is replaced by the nitrile. wikipedia.orgwikipedia.org

The Rosenmund-von Braun reaction provides a direct route to aryl nitriles from aryl halides, using copper(I) cyanide, often at elevated temperatures in a polar solvent. wikipedia.orgnumberanalytics.comnumberanalytics.comorganic-chemistry.org This reaction involves the nucleophilic substitution of a halide by a cyanide ion, facilitated by the copper catalyst. numberanalytics.com

More contemporary methods include palladium-catalyzed cyanation reactions. researchgate.netrsc.org These cross-coupling procedures can convert aryl halides (including chlorides and bromides) and triflates into the corresponding nitriles using a palladium catalyst and a cyanide source, such as zinc cyanide. researchgate.netnih.govorganic-chemistry.org These methods often proceed under milder conditions and exhibit broad functional group tolerance compared to the classical copper-mediated reactions. nih.govnih.gov

Precursor Chemistry and Synthesis of Related Halogenated Benzonitriles

The synthesis of the target compound is intrinsically linked to the availability and synthesis of its precursors. Understanding the preparation of key intermediates like difluorobenzonitriles and tribromo-aromatics is fundamental.

Synthesis of Difluorobenzonitrile Intermediates (e.g., 3,5-Difluorobenzonitrile)

3,5-Difluorobenzonitrile is a key potential precursor for the target molecule. A common synthetic route to this intermediate starts from 3,5-difluoroaniline. This aniline (B41778) can be converted to 1-bromo-3,5-difluorobenzene (B42898) via a Sandmeyer reaction using sodium nitrite and hydrobromic acid in the presence of copper(I) bromide. google.comgoogle.com The resulting aryl bromide can then be converted to the desired 3,5-difluorobenzonitrile. This cyanation can be accomplished using methods such as the Rosenmund-von Braun reaction with CuCN or modern palladium-catalyzed cross-coupling reactions. numberanalytics.comrsc.org

| Property | Value |

| Compound Name | 3,5-Difluorobenzonitrile |

| CAS Number | 64248-63-1 |

| Molecular Formula | C₇H₃F₂N |

| Molecular Weight | 139.10 g/mol |

| Appearance | Solid |

| Melting Point | 84-86 °C |

Note: Data sourced from Sigma-Aldrich. sigmaaldrich.com

Synthesis of Tribromo-Substituted Aromatic Precursors (e.g., 2,4,6-Tribromoaniline (B120722), 2,4,6-Tribromo-3-hydroxybenzoic acid, 2,4,6-Tribromo-3,5-dimethylphenol)

Various tribrominated aromatic compounds serve as important building blocks in organic synthesis and illustrate the principles of electrophilic aromatic substitution.

2,4,6-Tribromoaniline is readily synthesized by the direct bromination of aniline. wikipedia.orgscribd.comscribd.com The strong activating and ortho-, para-directing nature of the amino group facilitates the rapid substitution of three bromine atoms onto the aromatic ring. askfilo.com This reaction typically proceeds at room temperature by treating aniline with bromine water or bromine in a solvent like acetic acid, leading to the formation of 2,4,6-tribromoaniline as a precipitate. wikipedia.orgaskfilo.comijcrt.org

Table 1: Synthesis of 2,4,6-Tribromoaniline

| Parameter | Details | Source(s) |

| Starting Material | Aniline | askfilo.com |

| Reagent(s) | Bromine water (Br₂/H₂O) or Bromine in acetic acid | wikipedia.orgijcrt.org |

| Reaction Type | Electrophilic Aromatic Substitution (Bromination) | scribd.comscribd.com |

| Key Feature | The -NH₂ group is strongly activating and ortho-, para-directing, leading to trisubstitution. | askfilo.com |

| Conditions | Typically room temperature, no catalyst required. | askfilo.com |

2,4,6-Tribromo-3-hydroxybenzoic acid can be prepared through the bromination of 3-hydroxybenzoic acid. The hydroxyl and carboxylic acid groups direct the regioselectivity of the bromination. The final product is a useful precursor for synthesizing other complex molecules, including graphene derivatives. sigmaaldrich.comsigmaaldrich.com

Table 2: Synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid

| Parameter | Details | Source(s) |

| Starting Material | 3-Hydroxybenzoic acid | |

| Reagent(s) | Bromine gas or other brominating agents | |

| Reaction Type | Electrophilic Aromatic Substitution (Bromination) | |

| Applications | Intermediate for pharmaceuticals, agrochemicals, and materials science. | sigmaaldrich.com |

2,4,6-Tribromo-3,5-dimethylphenol is synthesized from 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol). ontosight.ai The hydroxyl group and the two methyl groups are all activating and ortho-, para-directing. Their combined influence directs the bromine atoms to the remaining unsubstituted positions (2, 4, and 6), resulting in the tribrominated product. ontosight.ai This compound is used as an intermediate in the synthesis of dyes, pharmaceuticals, and flame retardants. ontosight.ai

Table 3: Synthesis of 2,4,6-Tribromo-3,5-dimethylphenol

| Parameter | Details | Source(s) |

| Starting Material | 3,5-Dimethylphenol (3,5-Xylenol) | ontosight.ai |

| Reagent(s) | Bromine | ontosight.ai |

| Reaction Type | Electrophilic Aromatic Substitution (Bromination) | ontosight.ai |

| Key Feature | The -OH and two -CH₃ groups are all activating and ortho-, para-directing. | ontosight.ai |

| Applications | Intermediate for dyes, pharmaceuticals, agrochemicals, and flame retardants. | ontosight.ai |

Derivatization and Functionalization of Related Brominated and Fluorinated Benzonitriles (e.g., 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile)

The derivatization of halogenated benzonitriles is a key strategy for creating novel functional materials. A prominent example is the transformation of a difluorobenzonitrile core into 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile, often abbreviated as 3DPA2FBN. nih.gov This compound serves as a potent organo-photocatalyst. researchgate.net

3DPA2FBN is a cyanoarene-based donor-acceptor photocatalyst characterized by a balanced redox profile, which makes it suitable for a wide array of chemical transformations. It is particularly effective as a reducing catalyst within its family of compounds. Its utility has been demonstrated in various synthetic procedures activated by visible light, including intramolecular cyclizations and the formation of carbon-carbon, carbon-nitrogen, and carbon-phosphorus bonds. nih.gov The functionalization of the difluorobenzonitrile backbone with three diphenylamino groups significantly alters its electronic properties, enabling it to induce single electron transfer (SET) upon irradiation with visible light. nih.gov This highlights how derivatization of a simple halogenated benzonitrile can lead to complex molecules with advanced applications in photocatalysis. researchgate.netnih.gov

Functional Group Interconversions Involving the Benzonitrile Moiety

The nitrile group in halogenated benzonitriles is a versatile functional group that can be converted into other important moieties, such as amines and carboxylic acids, through various chemical transformations.

Reduction of the Nitrile Group in Halogenated Benzonitriles (e.g., to Amines like 2,4,6-Trifluorobenzylamine from 2,4,6-Trifluorobenzonitrile)

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. For halogenated benzonitriles, this reaction provides access to halogenated benzylamines, which are valuable intermediates. A relevant example is the reduction of 2,4,6-Trifluorobenzonitrile (B12505) to 2,4,6-Trifluorobenzylamine. google.comgoogle.com

Various methods are employed for this reduction, including catalytic hydrogenation and the use of metal hydrides. thieme-connect.delibretexts.org Catalytic hydrogenation often utilizes catalysts such as palladium, platinum, or nickel under hydrogen pressure. libretexts.org For instance, 2,4,6-trifluorobenzonitrile can be reduced via one-step hydrogenation to yield 2,4,6-trifluorobenzylamine. google.com However, the cost and availability of the starting material can be a limitation for large-scale applications. google.com

Alternative synthetic routes have been developed, such as a multi-step process starting from pentachlorobenzonitrile. This process involves fluorination, cyano reduction, and reductive dechlorination, achieving a total reaction yield of over 80% and product purity exceeding 99%. google.com Another patented method involves the hydrogenation of an intermediate, 3,5-dichloro-2,4,6-trifluorobenzonitrile, to first obtain 2,4,6-trifluorobenzonitrile, which is then further reduced to the target benzylamine. google.com These methods highlight the tolerance of halogen substituents (fluoro, chloro) under specific nitrile reduction conditions. google.comgoogle.comresearchgate.net The choice of reducing agent and conditions is crucial to avoid unwanted side reactions, such as the reduction of the aromatic ring or cleavage of the carbon-halogen bonds. guidechem.comstackexchange.com

| Starting Material | Product | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2,4,6-Trifluorobenzonitrile | 2,4,6-Trifluorobenzylamine | One-step hydrogenation reduction | Direct conversion, but starting material can be expensive. | google.com |

| 3,5-Dichloro-2,4,6-trifluorobenzonitrile | 2,4,6-Trifluorobenzylamine | Two-step hydrogenation: 1. Dechlorination to 2,4,6-trifluorobenzonitrile. 2. Reduction of nitrile. | Multi-step process from a more accessible starting material (pentachlorobenzonitrile). | google.com |

| Halogen-substituted aromatic nitriles | Corresponding primary amines | Tetramethyldisiloxane (TMDS) and Ti(OiPr)4 | Mild and efficient system; good tolerance of halogen substituents. | researchgate.net |

| Aromatic nitro compounds with a nitrile group | Aromatic amino compounds with a nitrile group | SnCl2·2H2O in alcohol or ethyl acetate | Selective reduction of the nitro group while the cyano group remains unaffected. | guidechem.com, stackexchange.com |

Process Optimization and Scalability Considerations in the Synthesis of this compound

Optimizing the synthesis of complex molecules like this compound is crucial for ensuring efficiency, cost-effectiveness, and environmental sustainability, particularly for large-scale production. Key areas of focus include the development of catalytic approaches, refinement of reaction conditions, and methods to enhance yield and purity.

Catalytic Approaches and Reaction Condition Refinement

Catalysis plays a central role in modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity. For the synthesis of halogenated benzonitriles, transition-metal catalysis is a common strategy. Palladium-catalyzed cyanation reactions, for instance, are widely used to introduce a nitrile group onto an aromatic ring. The synthesis of 2,4-difluorobenzonitrile (B34149) from 2,4-difluorobromobenzene can be achieved using a palladium complex as a catalyst and an alkali metal ferrocyanide as the cyanide source. google.com A similar approach using K₄[Fe(CN)₆]·3H₂O and a palladium catalyst is employed for the synthesis of 2,6-difluorobenzonitrile (B137791) from 2,6-difluorobromobenzene. google.com These methods avoid the use of highly toxic cyanide reagents. google.comgoogle.com

Refinement of reaction conditions such as temperature, solvent, reaction time, and catalyst loading is essential for maximizing the efficiency of these processes. For example, in the synthesis of 2,4-difluorobenzonitrile, the reaction temperature is maintained between 100-140°C for 1-5 hours in N,N-dimethylacetamide as the solvent. google.com The development of photoredox catalysis also offers new avenues for benzonitrile synthesis under mild conditions, potentially reducing the need for transition metals. researchgate.netnih.gov

| Target Compound | Starting Material | Catalyst System | Cyanide Source | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| 2,4-Difluorobenzonitrile | 2,4-Difluorobromobenzene | Palladium complex (e.g., palladium acetate) | Alkali metal ferrocyanide (e.g., Na₄[Fe(CN)₆]) | N,N-Dimethylacetamide, 100-140°C | google.com |

| 2,6-Difluorobenzonitrile | 2,6-Difluorobromobenzene | Palladium catalyst | K₄[Fe(CN)₆]·3H₂O | Aprotic polar solvent, 100-160°C | google.com |

| General Benzonitriles | Alkylbenzenes | Transition metal oxide clusters in β-zeolites | Ammonia, Oxygen (Ammoxidation) | Gas-phase, 703K | medcraveonline.com |

Green Chemistry Principles Applied to Polyhalogenated Benzonitrile Synthesis

The synthesis of polyhalogenated benzonitriles, such as this compound, traditionally involves methods that can be resource-intensive and generate significant chemical waste. The application of green chemistry principles to these synthetic processes aims to mitigate environmental impact by focusing on aspects like waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. nih.govjctjournal.com

A primary focus of green chemistry in this context is the reduction of hazardous waste. jctjournal.com The E-factor, or environmental factor, which measures the mass of waste per mass of product, is a key metric. nih.gov In pharmaceutical synthesis, which often involves complex molecules like polyhalogenated benzonitriles, E-factors can be particularly high. nih.gov Strategies to lower the E-factor include the use of catalytic reagents over stoichiometric ones and the recycling of solvents and catalysts. nih.gov

The principle of atom economy, which considers how many atoms from the reactants are incorporated into the final product, is also central. jctjournal.com Reactions with high atom economy are inherently less wasteful. For instance, addition reactions are highly atom-economical, while substitution and elimination reactions generate byproducts. In the context of synthesizing polyhalogenated benzonitriles, this would involve carefully selecting reaction pathways that maximize the incorporation of reactant atoms into the desired product structure.

The choice of solvents is another critical area for applying green chemistry principles. nih.gov Many traditional organic syntheses employ volatile and often toxic organic solvents. science.gov Research into greener alternatives has focused on the use of water, ethanol (B145695), or even solvent-free reaction conditions. cdnsciencepub.comscholaris.ca For halogenation reactions, the use of greener solvents like ethanol or water, in combination with safer reagents, has been explored. cdnsciencepub.com For example, the bromination of aromatic rings has been achieved using a combination of hydrobromic acid and hydrogen peroxide, with water as a byproduct, which represents a greener alternative to traditional brominating agents. cdnsciencepub.comresearchgate.net

The development of greener catalytic methods for halogenation is also a significant area of research. Traditional methods often require harsh conditions and may not be highly selective. rsc.org The use of environmentally benign catalysts, such as certain metal-organic frameworks, can facilitate halogenation under milder, solvent-free conditions, with the advantage of being easily separable and reusable. bohrium.com Electrocatalytic methods using greener halogen sources are also being investigated as a means to improve selectivity and safety compared to traditional halogenation processes. researchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis of polyhalogenated aromatic compounds:

| Green Chemistry Principle | Application in Polyhalogenated Benzonitrile Synthesis | Key Advantages |

| Waste Prevention | Utilizing catalytic reactions; recycling solvents and catalysts. nih.gov | Reduces the E-factor and minimizes environmental impact. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. jctjournal.com | Inherently less wasteful, leading to higher efficiency. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water, ethanol, or adopting solvent-free conditions. nih.govcdnsciencepub.comscholaris.ca | Reduces toxicity and environmental pollution. |

| Design for Energy Efficiency | Employing reactions that can be conducted at ambient temperature and pressure. nih.gov | Lowers energy consumption and associated costs. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. nih.gov | Reduces reliance on finite petrochemical resources. |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups and other temporary modifications. jctjournal.com | Simplifies synthesis, reduces reagent use, and decreases waste. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov | Increases reaction efficiency and reduces waste. |

By integrating these principles, the synthesis of complex molecules like polyhalogenated benzonitriles can be made more sustainable, reducing their environmental footprint while maintaining chemical efficiency.

Advanced Spectroscopic and Crystallographic Analyses of 2,4,6 Tribromo 3,5 Difluorobenzonitrile

Vibrational Spectroscopy for Molecular Structure Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural framework of molecules. For 2,4,6-tribromo-3,5-difluorobenzonitrile, these methods provide critical insights into the vibrations of the nitrile group, the benzene (B151609) ring, and the carbon-halogen bonds.

High-Resolution FT-IR and Raman Spectroscopic Investigations

High-resolution Fourier-transform infrared (FT-IR) and Raman spectroscopy are expected to reveal a series of characteristic absorption and scattering bands, respectively. The spectra of benzonitrile (B105546) and its derivatives are well-studied, providing a solid basis for interpretation. nii.ac.jpresearchgate.net For instance, studies on simpler analogs like 2,4-difluorobenzonitrile (B34149) have been conducted by recording spectra in various states (e.g., KBr pellet, Nujol mull, liquid, and vapor phases) to analyze and assign the different normal modes of the molecule. asianjournalofphysics.comresearchgate.net

In an FT-IR analysis of this compound, the nitrile (C≡N) stretching vibration is one of the most diagnostic peaks. This band is typically strong and sharp, appearing in the 2240–2220 cm⁻¹ region for aromatic nitriles. nii.ac.jp The precise frequency is sensitive to the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine and fluorine atoms is expected to cause a slight blue shift (increase in wavenumber) of the C≡N stretching frequency compared to unsubstituted benzonitrile.

Raman spectroscopy complements FT-IR by providing information on non-polar or symmetric vibrations. The C≡N stretch is also Raman active. The symmetric "breathing" modes of the heavily substituted benzene ring are often prominent in the Raman spectrum.

Assignment of Vibrational Modes and Their Correlation with Specific Structural Features of this compound

The assignment of vibrational modes connects specific spectral peaks to the motions of atoms within the molecule. researchgate.net For a complex molecule like this compound, this process relies on comparison with related structures and computational calculations.

Key vibrational modes and their expected spectral regions include:

C≡N Stretching: As mentioned, this appears around 2240–2220 cm⁻¹. Studies on 3,5-difluorobenzonitrile (B1349092) have shown that this mode involves a significant contribution from the C-CN stretching as well. nih.gov

Aromatic C=C Stretching: The vibrations of the benzene ring typically produce a group of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The substitution pattern and the electronic effects of the halogens will influence the exact positions and intensities of these bands.

C-F Stretching: Carbon-fluorine stretching vibrations are typically strong in the IR spectrum and are found in the 1350–1150 cm⁻¹ range. The presence of two C-F bonds would likely result in distinct symmetric and asymmetric stretching modes.

C-Br Stretching: Carbon-bromine stretching vibrations occur at lower frequencies, generally in the 700–500 cm⁻¹ region. These bands can sometimes be weak in the IR spectrum.

Ring Bending and Deformation Modes: A variety of bands corresponding to in-plane and out-of-plane bending of the benzene ring and its substituents appear in the fingerprint region (below 1000 cm⁻¹).

The table below summarizes the expected key vibrational frequencies based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Comments |

| Nitrile (C≡N) Stretch | 2230 - 2245 | FT-IR, Raman | Strong, sharp band in IR. Position influenced by electronic effects of halogens. nii.ac.jp |

| Aromatic Ring (C=C) Stretch | 1400 - 1600 | FT-IR, Raman | Multiple bands expected due to the substituted ring structure. asianjournalofphysics.com |

| Carbon-Fluorine (C-F) Stretch | 1150 - 1350 | FT-IR | Typically a strong and characteristic absorption in the infrared spectrum. |

| Carbon-Bromine (C-Br) Stretch | 500 - 700 | FT-IR, Raman | Found in the lower frequency region of the mid-IR spectrum. |

| Aromatic Ring Deformation | 400 - 900 | FT-IR, Raman | Complex series of bands in the fingerprint region, sensitive to the substitution pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is indispensable for determining the precise connectivity and constitution of organic molecules. For this compound, a combination of ¹³C and ¹⁹F NMR would be particularly informative, as the molecule lacks protons on the aromatic ring.

Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR)

While ¹H NMR is not applicable for the aromatic region of this fully substituted compound, ¹³C and ¹⁹F NMR provide a wealth of structural information. rsc.org

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogen and nitrile substituents. The carbon attached to the nitrile group (C1) and the nitrile carbon itself (C≡N) will have characteristic chemical shifts. The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling, while those bonded to bromine will be influenced by the heavy atom effect.

¹⁹F NMR: Since the two fluorine atoms are chemically equivalent due to the molecule's symmetry, the ¹⁹F NMR spectrum is expected to show a single signal (a singlet). The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.

Analysis of Chemical Shifts and Coupling Constants to Confirm Substitution Patterns in Polyhalogenated Benzonitriles

The analysis of chemical shifts and coupling constants in NMR spectra is crucial for confirming the substitution pattern. ubc.caresearchgate.net

¹³C Chemical Shifts (δ): The chemical shifts of the aromatic carbons are predicted based on additive substituent effects. The carbon atom attached to the electron-withdrawing cyano group (C1) is expected to be deshielded. Carbons C3 and C5, bonded to fluorine, will be significantly shifted downfield and will exhibit large one-bond ¹J(C,F) coupling constants (typically > 200 Hz). The carbons bonded to bromine (C2, C4, C6) will also be influenced, though the effect of bromine on carbon shifts is more complex than that of fluorine.

Coupling Constants (J): While ¹H-¹H coupling is absent, carbon-fluorine coupling is highly diagnostic. libretexts.org In addition to the large one-bond coupling (¹J(C,F)), smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings will be observed, splitting the signals of C2/C6 and C4, respectively. These couplings provide unambiguous confirmation of the relative positions of the fluorine and carbon atoms.

The following table presents the predicted ¹³C and ¹⁹F NMR data.

| Atom | Predicted ¹³C Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Predicted ¹⁹F Shift (ppm) |

| C1 (C-CN) | 95 - 110 | Triplet (³J(C,F)) | - |

| C2, C6 (C-Br) | 115 - 130 | Doublet (²J(C,F)) | - |

| C3, C5 (C-F) | 150 - 165 | Doublet (¹J(C,F) > 200 Hz) | - |

| C4 (C-Br) | 110 - 125 | Triplet (³J(C,F)) | - |

| C≡N | 110 - 120 | Singlet or small triplet | - |

| F3, F5 | - | - | -90 to -110 |

X-ray Diffraction Studies on this compound and its Analogs

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related halogenated benzonitriles allows for a detailed prediction of its structural features. nih.govresearchgate.net

Studies on compounds like 4-amino-3,5-difluorobenzonitrile (B171853) reveal distortions in the phenyl ring's bond angles due to the presence of fluorine substituents. nih.gov Similarly, the crystal structure of 2,3,5,6-tetrabromoterephthalonitrile shows significant C≡N⋯Br non-bonded contacts that influence the crystal packing. nih.gov

For this compound, one would expect the benzene ring to be nearly planar. The high degree of halogenation will likely lead to significant steric strain, which may cause slight puckering of the ring or out-of-plane bending of the substituents. The C-Br and C-F bond lengths are expected to be within the typical ranges for aromatic halides. A key feature of the crystal packing would be the potential for halogen bonding (e.g., Br⋯N, Br⋯F, or Br⋯Br interactions) and π-π stacking interactions between the aromatic rings, which are common organizing forces in the crystal lattices of such molecules. nih.gov

Based on a comprehensive search of available scientific literature and databases, detailed experimental data specifically for the advanced spectroscopic and crystallographic analyses of this compound, as outlined in the user's request, is not publicly available. While the existence of the compound is confirmed through chemical supplier databases, which list its basic properties, in-depth research findings required to populate the specified sections and subsections of the article could not be located.

Specifically, no crystallographic information files (CIFs) or published studies were found that would provide the necessary data for the following sections:

Mass Spectrometry and Chromatographic Techniques for Purity and Identity Confirmation (e.g., LC-MS, GC-MS, HPLC, UPLC)

Without access to primary research data, the generation of a scientifically accurate article with detailed findings and data tables, as per the user's strict instructions, is not possible. To do so would require speculation or the fabrication of data, which would violate the core principles of scientific accuracy.

Therefore, the requested article focusing solely on the advanced spectroscopic and crystallographic analyses of this compound cannot be generated at this time.

Computational Chemistry and Quantum Mechanical Studies on 2,4,6 Tribromo 3,5 Difluorobenzonitrile

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of complex molecules like 2,4,6-Tribromo-3,5-difluorobenzonitrile. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule. For analogous compounds such as 1,3,5-tribromo-2,4,6-trifluoro-benzene (TBFB), DFT calculations, specifically using the B3LYP method with a 6-31++G(d,p) basis set, have been employed to obtain optimized geometric parameters. researchgate.net This process involves minimizing the energy of the molecule with respect to the positions of its atoms, resulting in the equilibrium geometry. The optimized bond lengths and bond angles obtained through this method have shown excellent agreement with experimental data where available for similar molecules. researchgate.net

A conformational analysis can also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies. For a molecule like this compound, rotation around the C-CN bond could be a source of conformational isomerism, although the high degree of substitution on the benzene (B151609) ring likely restricts this rotation, leading to a largely planar and rigid structure.

Table 1: Representative Optimized Geometric Parameters for a Halogenated Benzene Ring (based on TBFB data) Note: This table provides an example of the type of data obtained from DFT calculations for a similar molecule, 1,3,5-tribromo-2,4,6-trifluoro-benzene, and is illustrative for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31++G(d,p)) |

| Bond Length | C-Br | ~1.88 Å |

| Bond Length | C-F | ~1.34 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-F | ~120° |

| Bond Angle | F-C-C-Br (Dihedral) | ~0° (indicating planarity) |

Data is illustrative and based on findings for 1,3,5-tribromo-2,4,6-trifluoro-benzene. researchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.govnih.gov

For halogenated aromatic compounds, the HOMO is often localized on the electron-rich benzene ring and the halogen atoms, while the LUMO can be distributed over the ring and the electron-withdrawing nitrile group. The presence of multiple bromine and fluorine atoms, along with the nitrile group, significantly influences the electronic landscape of this compound.

Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular interactions and electronic charge transfer. researchgate.net This analysis can reveal the delocalization of electron density between different parts of the molecule, which can further explain its stability and reactivity.

Table 2: Calculated Electronic Properties (Illustrative) Note: The values in this table are representative of what would be calculated for a molecule like this compound based on general principles and data from analogous compounds.

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Negative value (e.g., ~ -7.0 eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Less negative value (e.g., ~ -1.5 eV) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | Non-zero due to asymmetric substitution |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These predicted frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. A comparison of the theoretical spectra with experimentally recorded spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions. researchgate.netnih.gov

For 1,3,5-tribromo-2,4,6-trifluoro-benzene, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman data. researchgate.net Similar accuracy would be expected for this compound. The characteristic vibrational modes would include C-Br, C-F, and C≡N stretching frequencies, as well as aromatic C-C stretching and various bending modes.

Table 3: Predicted and Experimental Vibrational Frequencies (Illustrative) Note: This table illustrates the type of data generated from a comparative analysis of theoretical and experimental vibrational spectra.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-31++G(d,p)) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | ~2240 | ~2235 | Nitrile stretch |

| ν(C-F) | ~1350 | ~1345 | C-F stretch |

| ν(C-Br) | ~600 | ~595 | C-Br stretch |

| Aromatic ring breathing | ~1000 | ~998 | Ring vibration |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Studies

While DFT is excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time and in condensed phases (liquids or solids). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes such as conformational changes, diffusion, and interactions with other molecules.

For a compound like this compound, MD simulations could be used to understand its behavior in a solvent or in a crystalline state. For instance, simulations could predict its solubility in different solvents or its melting point. In the context of materials science, MD can be used to study how these molecules pack in a solid and to calculate mechanical properties of the bulk material. For analogous energetic materials like 3,5-difluoro-2,4,6-trinitroanisole, MD simulations have been used to study the properties of mixed components. researchgate.net

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states (the highest energy points along the reaction coordinate) and the intermediate species. This information provides a detailed understanding of the reaction mechanism.

The thermal stability and decomposition pathways of halogenated aromatic compounds are of significant interest. For fluorinated aromatic compounds, thermal decomposition can be a complex process involving the breaking of C-F, C-Br, C-C, and C-CN bonds.

Studies on analogous compounds, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), provide valuable insights into the potential decomposition mechanisms of this compound. researchgate.netmdpi.com For DFTNAN, it has been shown that the presence of fluorine atoms can decrease the thermal stability of the molecule. researchgate.netmdpi.com The initial step in the decomposition is often the cleavage of the weakest bond. In the case of this compound, this could be a C-Br bond, as they are generally weaker than C-F bonds.

Following the initial bond cleavage, a cascade of reactions can occur, including the release of halogen atoms, the opening of the aromatic ring, and the formation of various smaller molecules. researchgate.netmdpi.com The nitrile group can also participate in the decomposition, potentially leading to the formation of cyanide radicals or other nitrogen-containing species. Theoretical calculations can be used to determine the activation energies for these different decomposition pathways, allowing for a prediction of the most likely products under different temperature conditions. The high stability of the C-F bond often results in the formation of fluorinated hydrocarbons as final products. researchgate.netmdpi.com

Influence of Halogen Substituents (Bromine and Fluorine) on Reaction Energetics, Selectivity, and Stability

The presence of five halogen substituents, three bromine atoms and two fluorine atoms, profoundly influences the electronic structure of the this compound molecule, which in turn governs its stability, reaction energetics, and selectivity. Both fluorine and bromine atoms exert two opposing electronic effects: an inductive effect (-I) and a resonance effect (+R).

The inductive effect is an electron-withdrawing phenomenon that occurs through the sigma (σ) bonds, driven by the high electronegativity of the halogens relative to carbon. Fluorine is the most electronegative element, and its inductive withdrawal is significantly stronger than that of bromine. This effect decreases the electron density on the aromatic ring, making the molecule more electron-deficient and generally less reactive towards electrophilic aromatic substitution. The cyano (-CN) group also contributes a strong electron-withdrawing inductive and resonance effect, further deactivating the ring.

Conversely, the resonance effect is an electron-donating phenomenon where the lone pair electrons on the halogen atoms are delocalized into the pi (π) system of the benzene ring. This +R effect increases electron density at the ortho and para positions. While halogens are unique in that their electron-withdrawing inductive effect outweighs their electron-donating resonance effect, this resonance donation still plays a crucial role in stabilizing certain structures and intermediates.

In this compound, the cumulative inductive effect of two fluorine and three bromine atoms, in addition to the cyano group, renders the aromatic ring highly electron-poor. This high degree of electron deficiency significantly increases the molecule's stability against electrophilic attack but makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Table 1: Comparison of Electronic Effects of Halogen Substituents

| Property | Fluorine | Bromine |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 2.96 |

| Inductive Effect (-I) | Strongly electron-withdrawing | Moderately electron-withdrawing |

| Resonance Effect (+R) | Weakly electron-donating | Very weakly electron-donating |

| Overall Effect on Aromatic Ring | Deactivating | Deactivating |

| Influence on σ-hole of Adjacent Halogens | Enhances positive potential | Less pronounced effect |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. q-chem.comnih.gov This analysis provides quantitative insight into intramolecular interactions, such as charge transfer and hyperconjugation, by examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. dergipark.org.tr

For this compound, an NBO analysis would reveal the intricate details of its electronic structure. The primary output includes the natural atomic charges and the composition of the NBOs (e.g., bonds, lone pairs, core orbitals). A key part of the analysis involves second-order perturbation theory, which evaluates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater electron delocalization.

In this molecule, significant intramolecular charge transfer interactions are expected. These would include:

Delocalization from halogen lone pairs to the aromatic ring: Interactions from the lone pair (LP) orbitals of the fluorine and bromine atoms into the antibonding π* orbitals of the adjacent carbon-carbon bonds (e.g., LP(Br) → π*(C-C)). These interactions correspond to the resonance effect and contribute to the stability of the molecule.

Delocalization from the ring to the cyano group: Interactions from the π orbitals of the aromatic ring into the antibonding π* orbitals of the cyano group (π(C=C) → π*(C≡N)). This reflects the electron-withdrawing nature of the nitrile substituent.

Intramolecular halogen interactions: Potential delocalization from the lone pairs of the fluorine atoms into the antibonding σ* orbitals of the adjacent C-Br bonds (LP(F) → σ*(C-Br)), contributing to the complex electronic interplay between the substituents.

Table 2: Illustrative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from a Hypothetical NBO Analysis

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Br) | π* (C-C) | 2.5 - 4.0 | Resonance (p-π conjugation) |

| LP (F) | π* (C-C) | 4.5 - 6.0 | Resonance (p-π conjugation) |

| π (C-C) | π* (C≡N) | 15 - 20 | Ring-to-substituent hyperconjugation |

| LP (F) | σ* (C-Br) | 0.5 - 1.5 | Intramolecular hyperconjugation |

*Note: These values are hypothetical and serve to illustrate the expected types and relative strengths of interactions for this compound based on principles of NBO theory.

Computational Crystal Structure Prediction and Hirshfeld Surface Analysis for Intermolecular Interactions

Computational crystal structure prediction aims to identify the most stable packing arrangements of a molecule in its solid state, while Hirshfeld surface analysis is a graphical tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest atom inside (di) and outside (de), normalized by their van der Waals radii. Red spots on the dnorm surface indicate close intermolecular contacts that are shorter than the sum of van der Waals radii, highlighting the most significant interactions. nih.gov

The key intermolecular interactions anticipated for this compound include:

Halogen Bonding: Strong, directional interactions where a bromine atom acts as a Lewis acid (σ-hole donor) interacting with a Lewis base, such as the nitrogen atom of the cyano group (C-Br···N) or a fluorine atom (C-Br···F) from a neighboring molecule. The electron-withdrawing fluorine substituents on the ring would likely enhance the σ-hole on the bromine atoms, strengthening these interactions. researchgate.net

π–π Stacking: Interactions between the electron-deficient aromatic rings of adjacent molecules.

Halogen-Halogen Contacts: Interactions of the type Br···Br, F···F, and Br···F.

The quantitative breakdown from a 2D fingerprint plot would provide a clear picture of the hierarchy of these interactions in stabilizing the crystal structure.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

| Intermolecular Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| Br···Br / Br···F | 30 - 40% | Dominant halogen-halogen and halogen bond interactions. |

| Br···N / F···N | 15 - 25% | Significant halogen bonding involving the nitrile nitrogen. |

| C···Br / C···F | 10 - 15% | Contacts involving ring carbons and halogen atoms. |

| C···C | 5 - 10% | Represents π–π stacking interactions. |

| Other (F···F, C···N) | 10 - 20% | Miscellaneous weaker van der Waals contacts. |

*Note: These percentages are hypothetical estimates for this compound, based on analyses of similarly halogenated aromatic compounds.

Reactivity and Reaction Mechanisms of 2,4,6 Tribromo 3,5 Difluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on Highly Halogenated Benzonitriles

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated aromatic compounds. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. youtube.com The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org In 2,4,6-tribromo-3,5-difluorobenzonitrile, the fluorine atoms and the nitrile group serve as strong activating groups for SNAr reactions.

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles of SNAr reactions on analogous polyhalogenated aromatic systems provide insight. The rate of SNAr reactions is typically dependent on the nature of the nucleophile, the leaving group, and the solvent. For highly halogenated benzenes, the stability of the Meisenheimer intermediate is a critical factor in determining the reaction rate. researchgate.net The electron-withdrawing capacity of the substituents stabilizes the negative charge of the intermediate through resonance and inductive effects.

In the case of this compound, the nitrile group and the fluorine atoms are expected to significantly lower the activation energy for the formation of the Meisenheimer complex, thereby increasing the reaction rate compared to less substituted benzonitriles.

The regioselectivity of SNAr reactions on polyhalogenated aromatic compounds is governed by the relative stability of the possible Meisenheimer intermediates. The positions of the electron-withdrawing groups relative to the leaving group play a decisive role. Generally, nucleophilic attack is favored at positions that allow for the most effective stabilization of the negative charge in the intermediate.

For this compound, nucleophilic attack could potentially occur at the carbon atoms bearing the bromine atoms. The bromine atoms at the 2, 4, and 6 positions are all activated by the electron-withdrawing effects of the fluorine and nitrile substituents. The precise regioselectivity would depend on the specific nucleophile and reaction conditions, with the most electrophilic carbon atom being the most likely site of attack. Studies on the analogous compound, 2,4,6-tribromo-3,5-difluoropyridine (B1586626), have shown that nucleophilic displacement of the bromine atoms at the 2- and 6-positions is favored. researchgate.netarkat-usa.org This suggests a similar reactivity pattern for this compound, where the positions ortho to the nitrile group may be more susceptible to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are particularly valuable for functionalizing highly halogenated aromatic compounds. The reactivity of the different carbon-halogen bonds in this compound allows for selective cross-coupling reactions.

The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of the palladium precursor, the ligand, the base, and the solvent. For substrates with multiple halogen atoms, achieving selective coupling at a specific position requires careful optimization of the reaction conditions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F.

In the context of this compound, the carbon-bromine bonds are significantly more reactive than the carbon-fluorine bonds in typical palladium-catalyzed cross-coupling reactions. Research on the closely related 2,4,6-tribromo-3,5-difluoropyridine has demonstrated that selective Suzuki and Sonogashira couplings can be achieved at the 2- and 6-positions, leaving the bromine at the 4-position and the fluorine atoms intact. researchgate.netarkat-usa.org This selectivity is attributed to the higher reactivity of the bromine atoms ortho to the nitrogen in the pyridine (B92270) ring. A similar regioselectivity can be anticipated for the benzonitrile (B105546) analogue, with the bromine atoms at the 2- and 6-positions being more reactive.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of 2,4,6-Tribromo-3,5-difluoropyridine

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Bromo-3,5-difluoro-2,6-diphenylpyridine | researchgate.net |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Bromo-2,6-bis(phenylethynyl)-3,5-difluoropyridine | arkat-usa.org |

The ability to selectively functionalize the different positions of this compound through sequential cross-coupling reactions opens up avenues for the synthesis of complex, highly substituted aromatic compounds. By tuning the reaction conditions, it is plausible to first couple the more reactive 2- and 6-bromo positions, followed by subsequent reactions at the 4-bromo position under more forcing conditions.

The scope of these reactions includes a wide variety of coupling partners, such as boronic acids (Suzuki), terminal alkynes (Sonogashira), and alkenes (Heck). This versatility allows for the introduction of diverse functional groups and the construction of intricate molecular scaffolds. A limitation, however, is the inertness of the C-F bonds under typical palladium-catalyzed cross-coupling conditions, which means that the fluorine atoms are generally retained in the final product.

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, but it is strongly influenced by the nature of the substituents on the aromatic ring. uci.edu Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. openstax.org

The aromatic ring of this compound is heavily substituted with strongly deactivating groups: three bromine atoms, two fluorine atoms, and a nitrile group. All of these substituents withdraw electron density from the ring through inductive and/or resonance effects, making the ring extremely electron-deficient. openstax.org Consequently, the compound is highly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are not expected to occur under standard EAS conditions. The high energy of the carbocation intermediate that would be formed upon electrophilic attack makes this reaction pathway energetically unfavorable. uci.edu

Radical Reactions and Photochemistry Involving this compound

Upon exposure to ultraviolet (UV) radiation, it is anticipated that this compound would undergo homolytic cleavage of a C-Br bond to generate an aryl radical. The energy required for this process is typically supplied by UV light, leading to the formation of a 2,4-dibromo-3,5-difluorobenzonitrile radical and a bromine radical. This initiation step is a common feature in the photochemistry of polybrominated aromatic compounds.

The generated aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. The specific reaction pathways will be influenced by the reaction conditions, including the solvent and the presence of other reagents.

Key Potential Radical Reactions:

Hydrogen Abstraction: In the presence of a hydrogen-donating solvent (e.g., alkanes, alcohols), the aryl radical can abstract a hydrogen atom to form 2,4-dibromo-3,5-difluorobenzonitrile. This process is a common termination step in radical chain reactions.

Addition to Unsaturated Systems: The aryl radical can add to alkenes, alkynes, or other aromatic systems, leading to the formation of new carbon-carbon bonds. This type of reaction is a powerful tool in synthetic organic chemistry for the construction of more complex molecules.

Cyclization: If the molecule contains a suitable tethered unsaturated group, intramolecular radical cyclization could occur, leading to the formation of polycyclic aromatic compounds.

Reaction with Oxygen: In the presence of molecular oxygen, the aryl radical can be trapped to form a peroxyl radical, which can then undergo further reactions, potentially leading to the formation of phenols or other oxygenated products.

The photochemistry of this compound is expected to be dominated by the cleavage of the C-Br bonds. The relative lability of the bromine atoms at the 2, 4, and 6 positions may differ, potentially leading to a mixture of products resulting from the cleavage of different C-Br bonds. The electron-withdrawing nature of the nitrile and fluorine substituents will also influence the reactivity of the intermediate radicals.

| Potential Reaction Type | Reactants | Potential Products | Conditions |

| Photodegradation | This compound, Hydrogen-donating solvent | 2,4-Dibromo-3,5-difluorobenzonitrile, 2,6-Dibromo-3,5-difluorobenzonitrile, etc. | UV irradiation |

| Radical Addition | This compound, Alkene/Alkyne | Substituted benzonitriles with new C-C bonds | UV irradiation or radical initiator |

| Radical Cyclization | Suitably substituted this compound derivative | Polycyclic aromatic compounds | UV irradiation or radical initiator |

Mechanistic Insights into Side Reactions and By-product Formation (e.g., Polycyclic Compounds, Fluorine Atom Migration)

In the synthesis and reactions of highly substituted benzonitriles like this compound, the formation of side products can occur through various mechanistic pathways. These side reactions can be influenced by factors such as reaction temperature, the nature of the catalyst, and the electronic properties of the starting materials and intermediates.

Formation of Polycyclic Compounds:

The generation of aryl radicals from this compound, as discussed in the previous section, can be a key step in the formation of polycyclic by-products. Intermolecular or intramolecular reactions of these radicals can lead to the construction of larger aromatic systems. For instance, the coupling of two aryl radicals could lead to the formation of biphenyl (B1667301) derivatives. If the reaction conditions promote the formation of benzyne (B1209423) intermediates, [4+2] cycloaddition reactions could also contribute to the formation of polycyclic aromatic hydrocarbons.

The general mechanism for the formation of a biphenyl derivative through radical coupling would involve:

Homolytic cleavage of a C-Br bond to form an aryl radical.

Dimerization of two aryl radicals to form a new C-C bond, resulting in a substituted biphenyl.

Fluorine Atom Migration:

While fluorine migration is not a common reaction pathway, it can occur under specific conditions, particularly in the presence of strong acids or bases, or through high-energy intermediates like aryl cations or radicals. In the context of radical reactions of this compound, the high reactivity of the intermediate aryl radical could potentially lead to skeletal rearrangements, although such processes are generally less favored than intermolecular reactions.

Mechanistic studies on related fluorinated aromatic compounds have shown that fluorine migration can occur via complex rearrangements, often involving the formation of bridged intermediates or transition states. However, without specific experimental data for this compound, any discussion of fluorine migration remains speculative.

Other Side Reactions and By-product Formation:

In addition to the formation of polycyclic compounds and potential fluorine migration, other side reactions can lead to the formation of by-products. These can include:

Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

Nucleophilic Aromatic Substitution: Although the bromine atoms are the most likely leaving groups in radical reactions, under nucleophilic conditions, displacement of a bromine or even a fluorine atom could occur, leading to a variety of substituted products. The relative reactivity of the halogens towards nucleophilic substitution would depend on the nature of the nucleophile and the reaction conditions.

Reductive Debromination: In the presence of a reducing agent, one or more bromine atoms could be replaced by hydrogen atoms, leading to less halogenated benzonitriles.

Understanding these potential side reactions is crucial for optimizing the synthesis and subsequent reactions of this compound to maximize the yield of the desired product and minimize the formation of impurities.

| Side Reaction | Potential By-product | Plausible Mechanism |

| Dimerization | Substituted biphenyls | Coupling of two aryl radicals |

| Hydrolysis | 2,4,6-Tribromo-3,5-difluorobenzamide or 2,4,6-Tribromo-3,5-difluorobenzoic acid | Acid or base-catalyzed reaction with water |

| Nucleophilic Substitution | Products of Br or F displacement | Addition-elimination or SNAr mechanism |

| Reductive Debromination | Less brominated benzonitriles | Reaction with a reducing agent |

Potential Applications and Materials Science Perspectives for 2,4,6 Tribromo 3,5 Difluorobenzonitrile

2,4,6-Tribromo-3,5-difluorobenzonitrile as a Versatile Chemical Building Block in Organic Synthesis

The strategic placement of multiple reactive sites on the benzonitrile (B105546) core endows this compound with considerable versatility as a precursor in organic synthesis. The three bromine atoms can be selectively addressed through various cross-coupling reactions, while the electron-withdrawing nature of the fluorine and nitrile groups influences the reactivity of the aromatic ring.

The polyhalogenated nature of this compound makes it an ideal starting material for the synthesis of complex organic molecules and functional polymers. The bromine atoms can serve as handles for sequential cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the step-wise introduction of different aromatic or aliphatic groups. This controlled elaboration of the molecular structure is a key strategy in the design of materials with tailored properties.

| Potential Derivative Class | Synthetic Strategy | Potential Application |

| Poly(aryleneethynylene)s | Sonogashira coupling of terminal alkynes at Br positions | Conductive polymers, fluorescent sensors |

| Dendrimers | Divergent synthesis via cross-coupling reactions | Light-harvesting systems, drug delivery |

| Discotic Liquid Crystals | Attachment of flexible side chains | Organic field-effect transistors (OFETs) |

The synthesis of molecules for optoelectronic and electronic applications often requires building blocks with specific electronic and photophysical properties. The combination of electron-withdrawing fluorine and nitrile groups with polarizable bromine atoms in this compound suggests its utility in creating materials with interesting charge-transport and light-emitting characteristics.

Derivatives of this compound could be explored as components in various organic electronic devices:

Organic Light-Emitting Diodes (OLEDs): By incorporating this unit into larger molecular structures, it may be possible to tune the emission color and improve the efficiency and stability of OLEDs. The fluorine atoms can help to lower the HOMO/LUMO energy levels, which is often a desirable feature in host and transport materials.

Organic Photovoltaics (OPVs): As a component in donor or acceptor materials, the electronic properties of the this compound core could be harnessed to optimize charge separation and transport in solar cells.

Organic Field-Effect Transistors (OFETs): The rigid, planar nature of the core, combined with the potential for strong intermolecular interactions induced by the halogen atoms, could lead to materials with high charge-carrier mobility.

Ligand Design and Coordination Chemistry Using this compound Derivatives

The nitrile group of this compound and its derivatives can act as a coordinating site for metal ions. Furthermore, the bromine atoms can be replaced with other donor groups to create multidentate ligands with unique steric and electronic profiles.

The development of new catalytic systems often relies on the design of ligands that can fine-tune the reactivity of a metal center. By modifying this compound, it is possible to create a new family of ligands. For example, substitution of the bromine atoms with phosphine (B1218219) or amine groups would yield polydentate ligands capable of chelating to a metal. The fluorine substituents would exert a strong electronic effect on the donor atoms, potentially enhancing the catalytic activity or selectivity of the resulting metal complex.

| Ligand Type | Potential Metal Complex | Potential Catalytic Application |

| Phosphine-containing | Palladium(II), Platinum(II) | Cross-coupling reactions, hydrogenation |

| Amine-containing | Ruthenium(II), Iridium(III) | Transfer hydrogenation, C-H activation |

| N-heterocyclic carbene precursors | Rhodium(I), Gold(I) | Hydroformylation, cyclization reactions |

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. rroij.commdpi.com The rigid structure and defined porosity of these materials make them promising for applications in gas storage, separation, and catalysis. rroij.com

Derivatives of this compound are attractive candidates for use as ligands in the synthesis of MOFs and coordination polymers. nih.govmdpi.com For instance, conversion of the bromine atoms to carboxylate groups would produce a tritopic linker. The nitrile group could either remain as a non-coordinating functional group within the pores of the framework or participate in the coordination to the metal centers. The presence of the fluorine atoms could influence the framework's stability and its affinity for certain guest molecules.

The use of such a highly functionalized, rigid linker could lead to the formation of novel network topologies with interesting properties. The combination of different coordinating groups on the same ligand can also lead to the formation of heterometallic frameworks.

Supramolecular Chemistry and Self-Assembly Processes (based on insights from crystal engineering)

The presence of multiple halogen atoms on the this compound scaffold makes it a prime candidate for engaging in halogen bonding, a directional non-covalent interaction that has emerged as a powerful tool in crystal engineering and supramolecular chemistry. nih.govacs.org

The bromine and fluorine atoms can act as halogen bond donors, interacting with the nitrile group or other Lewis basic sites on adjacent molecules. These directional interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures in the solid state. mdpi.com The interplay between halogen bonding, π-π stacking, and dipole-dipole interactions can lead to complex and predictable packing motifs. nih.gov

Insights from the crystal structures of similar halogenated aromatic compounds suggest that this compound and its derivatives could form a variety of supramolecular assemblies, including tapes, sheets, and more complex helical structures. nih.gov The ability to control the self-assembly process through the judicious choice of substituents is a key aspect of designing new materials with desired properties, such as nonlinear optical activity or specific host-guest recognition capabilities. The study of the crystal engineering of this compound could therefore open up new avenues for the rational design of functional supramolecular materials. mdpi.com

Design of Ordered Solid-State Structures

The design of ordered solid-state structures is a cornerstone of modern materials science, with the arrangement of molecules in a crystal lattice dictating the material's bulk properties. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool for the rational design of supramolecular assemblies. The presence of three bromine and two fluorine atoms in this compound, alongside the nitrogen atom of the nitrile group, theoretically provides multiple sites for such interactions.

Exploration of Crystal Engineering Strategies

Crystal engineering relies on the predictable control of intermolecular interactions to create crystalline materials with desired functionalities. For a molecule like this compound, several crystal engineering strategies could be envisioned, though they remain hypothetical without experimental validation.

Halogen Bonding: The primary strategy would involve leveraging the anticipated halogen bonds. The strength and directionality of these bonds could potentially be tuned by co-crystallizing this compound with various halogen bond acceptors.

π-Stacking: The aromatic ring of the benzonitrile core could participate in π-stacking interactions, which are crucial for the assembly of many organic electronic materials. The electron-withdrawing nature of the halogen and nitrile substituents would significantly influence the electrostatic potential of the aromatic ring, thereby affecting its stacking behavior.

Without published research, it is impossible to present detailed research findings or data tables on the successful application of these strategies to this compound.

Emerging Applications in Advanced Chemical Research

The unique substitution pattern of this compound suggests it could be a valuable building block in several areas of advanced chemical research. Polyhalogenated aromatic compounds are often precursors in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

For instance, the bromine atoms could be sites for cross-coupling reactions, allowing for the introduction of new functional groups and the construction of larger molecular architectures. The fluorine atoms can impart desirable properties such as increased thermal stability, metabolic resistance, and altered electronic characteristics.

However, the absence of any documented synthetic applications or research studies involving this compound means that its potential in these emerging fields is yet to be realized. The scientific community has not yet reported on its use as a synthon or its incorporation into more complex functional systems.

Future Research Directions and Open Challenges in 2,4,6 Tribromo 3,5 Difluorobenzonitrile Research

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of polyhalogenated aromatic compounds often relies on multi-step procedures that may involve harsh conditions and hazardous reagents. A significant future challenge is the development of efficient, scalable, and sustainable methods for the synthesis of 2,4,6-Tribromo-3,5-difluorobenzonitrile.

Future research should focus on:

Continuous Flow Chemistry : Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, such as temperature and mixing, which is crucial for managing highly exothermic halogenation reactions. researchgate.netrsc.orgrsc.org Flow chemistry enhances safety, improves product consistency, and facilitates easier scale-up. vapourtec.com The precise control offered by microreactors could allow for selective halogenation of a difluorobenzonitrile precursor, potentially reducing byproduct formation. researchgate.net

Photocatalysis and Electrosynthesis : Leveraging visible-light photocatalysis or electrosynthesis presents a green alternative to traditional methods. researchgate.netrsc.org These techniques operate under mild conditions and can offer alternative reaction pathways. For instance, photocatalytic methods using non-toxic catalysts could be explored for the direct cyanation or halogenation of aromatic precursors. researchgate.netchemistryviews.org Electrosynthesis using simple nickel catalysts has shown promise for converting primary alcohols to nitriles and could be adapted for novel synthetic routes. rsc.org

Biocatalysis : The use of enzymes, such as engineered aldoxime dehydratases, offers an environmentally benign route to nitrile synthesis from corresponding aldoximes under mild aqueous conditions. mdpi.comnih.gov A key challenge would be to engineer an enzyme that tolerates the sterically hindered and electronically demanding substrate required to form this compound. nih.gov

| Methodology | Potential Advantages | Key Research Challenges | Relevant Precursor Type |

|---|---|---|---|

| Continuous Flow Chemistry | Enhanced safety, scalability, precise temperature control, improved yield. rsc.org | Reactor design for handling solids, optimization of residence time and stoichiometry. | Halogenated Benzenes/Benzonitriles |

| Photocatalysis | Mild reaction conditions, use of renewable energy, high selectivity. researchgate.netchemistryviews.org | Catalyst design and stability, quantum yield optimization, substrate scope. | Functionalized Benzyl Alcohols or Arenes |

| Electrosynthesis | Avoids stoichiometric oxidants, mild conditions, high atom economy. rsc.org | Electrode material selection, electrolyte optimization, managing side reactions. | Aromatic Alcohols/Ammonia |

| Biocatalysis | High selectivity, biodegradable catalysts, aqueous media, low energy consumption. nih.gov | Enzyme engineering for substrate tolerance, stability, and catalytic efficiency. | Substituted Benzaldoximes |

In Situ Spectroscopic Studies for Real-Time Mechanistic Elucidation

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is currently lacking. In situ and operando spectroscopic techniques are powerful tools that allow for the real-time observation of reactive intermediates and catalyst behavior under actual reaction conditions. acs.orgornl.gov

Future research directions include:

Operando FTIR and Raman Spectroscopy : These techniques can provide detailed information on the vibrational states of molecules adsorbed on a catalyst surface or present in a reaction mixture. aip.orgrsc.orgcsic.es This would be invaluable for studying the kinetics of formation of this compound and identifying key intermediates in its subsequent reactions.

Real-Time In-line NMR Spectroscopy : The integration of benchtop NMR spectroscopy into flow reactors allows for continuous, real-time monitoring of reaction progress. core.ac.uknih.govrsc.org Given the presence of fluorine, ¹⁹F NMR would be a particularly powerful tool for tracking the transformation of fluorinated intermediates and products without the complexity of proton NMR spectra. core.ac.ukresearchgate.net This approach can accelerate reaction optimization and provide deep mechanistic insights. beilstein-journals.org

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Material Design

The vast chemical space associated with derivatives of this compound makes traditional trial-and-error discovery inefficient. Machine learning (ML) and artificial intelligence (AI) offer a paradigm shift towards predictive and accelerated research. arxiv.org

Key challenges and opportunities are:

Reactivity Prediction : ML models can be trained to predict the regioselectivity and reactivity of halogenated aromatic compounds. researchgate.netacs.org For this compound, a significant challenge is predicting the relative reactivity of the three bromine atoms and two fluorine atoms in reactions like nucleophilic aromatic substitution or cross-coupling. nih.govnih.gov Developing quantitative structure-activity relationship (QSAR) models could guide synthetic efforts towards desired derivatives. nih.gov

Inverse Material Design : AI frameworks, including deep generative models, can be employed for the inverse design of new functional materials. arxiv.orgbirmingham.ac.uk By defining desired electronic, optical, or thermal properties, AI algorithms could predict novel structures derived from the this compound core for applications in areas like organic electronics or polymers. techexplorist.comnorthwestern.eduuni-hannover.de A major hurdle is the generation of high-quality, diverse datasets needed to train these predictive models accurately. techexplorist.com

Exploration of New Chemical Transformations and Reactivity Patterns of this compound